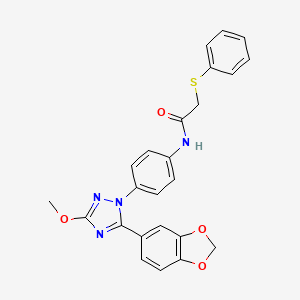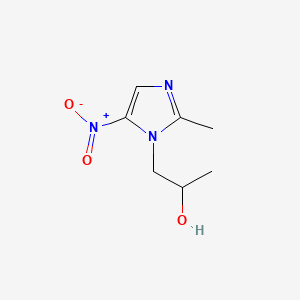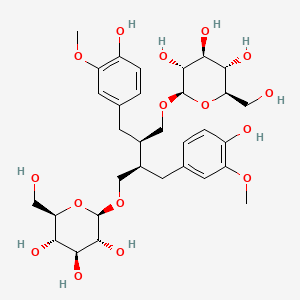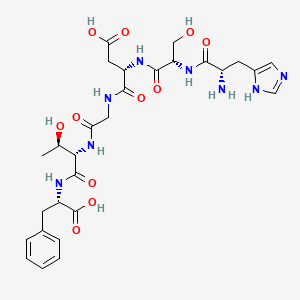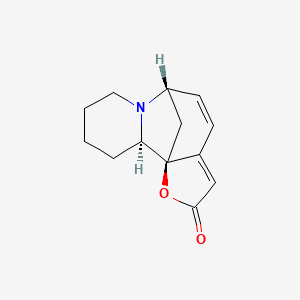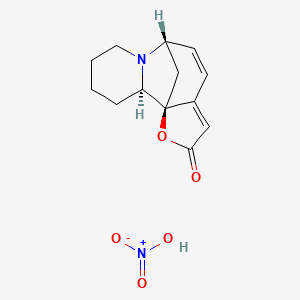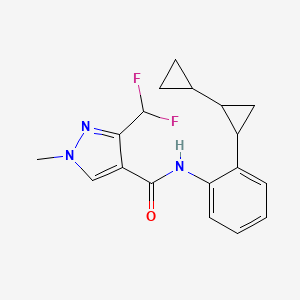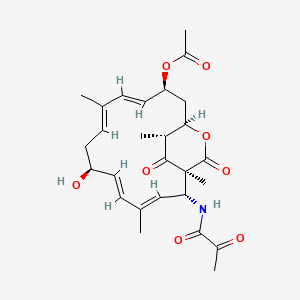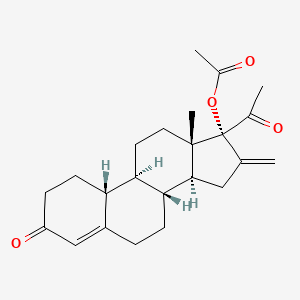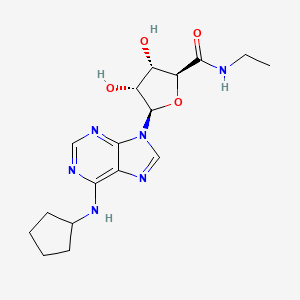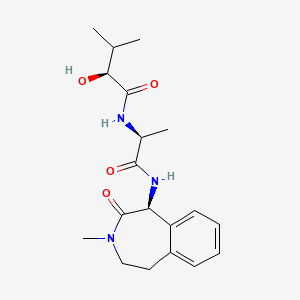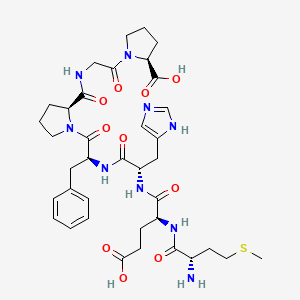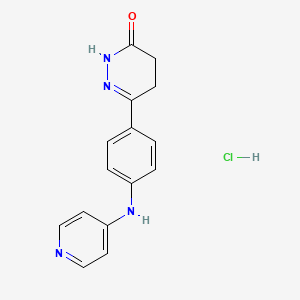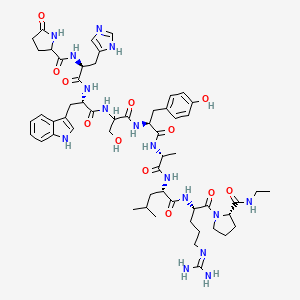
Surfagon
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Alarelin is synthesized using solid-phase peptide synthesis. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The synthesis starts with proline-2 chloro-trityl-chlorine resin as the starting resin. Each protected amino acid is coupled one by one using fluorenylmethoxycarbonyl (Fmoc) chemistry . After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of alarelin follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Chemical Reactions Analysis
Types of Reactions: Alarelin undergoes various chemical reactions, including:
Oxidation: Alarelin can be oxidized to form disulfide bonds between cysteine residues, which can affect its biological activity.
Reduction: Reduction reactions can break disulfide bonds, leading to changes in the peptide’s conformation and function.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid under mild conditions.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol in aqueous solutions.
Major Products: The major products formed from these reactions include oxidized or reduced forms of alarelin and various substituted analogues with altered biological activities .
Scientific Research Applications
Alarelin has a wide range of applications in scientific research:
Chemistry: Used to study peptide synthesis and structure-activity relationships.
Biology: Investigates the role of gonadotropin-releasing hormone in reproductive physiology.
Industry: Utilized in veterinary medicine to induce ovulation in livestock.
Mechanism of Action
Alarelin mimics the natural gonadotropin-releasing hormone by binding to its receptors on the pituitary gland . This binding stimulates the release of luteinizing hormone and follicle-stimulating hormone, which are crucial for reproductive functions . Prolonged administration of alarelin leads to downregulation of gonadotropin-releasing hormone receptors, reducing the secretion of these hormones . This hormonal suppression is beneficial in conditions where reducing gonadotropin levels is desired, such as in hormone-sensitive cancers .
Comparison with Similar Compounds
- Buserelin
- Gonadorelin
- Lecirelin
- Peforelin
Comparison: Alarelin is unique due to its specific amino acid sequence and its high affinity for gonadotropin-releasing hormone receptors . Compared to other analogues like buserelin and gonadorelin, alarelin has a distinct profile in terms of its potency and duration of action . This makes it particularly useful in both research and clinical settings where precise control of hormone release is required .
Properties
CAS No. |
52435-06-0 |
|---|---|
Molecular Formula |
C56H78N16O12 |
Molecular Weight |
1167.3 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C56H78N16O12/c1-5-60-54(83)45-13-9-21-72(45)55(84)39(12-8-20-61-56(57)58)66-50(79)40(22-30(2)3)67-47(76)31(4)64-49(78)41(23-32-14-16-35(74)17-15-32)68-53(82)44(28-73)71-51(80)42(24-33-26-62-37-11-7-6-10-36(33)37)69-52(81)43(25-34-27-59-29-63-34)70-48(77)38-18-19-46(75)65-38/h6-7,10-11,14-17,26-27,29-31,38-45,62,73-74H,5,8-9,12-13,18-25,28H2,1-4H3,(H,59,63)(H,60,83)(H,64,78)(H,65,75)(H,66,79)(H,67,76)(H,68,82)(H,69,81)(H,70,77)(H,71,80)(H4,57,58,61)/t31-,38+,39+,40+,41+,42+,43+,44+,45+/m1/s1 |
InChI Key |
QLGKMLRGKPKGKI-QWQCQAQZSA-N |
SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XHWSYALRP |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6-Ala-9-N-Et-ProNH2-10-des-GlyNH2-LHRH 6-Ala-9-N-Et-ProNH2-LHRH Ala(6)-des-Gly(10)-Pro(9)-ethylamide GnRH Ala-Pro-NHET-LHRH alanyl(6)-des-glycyl(10)-prolyl(9)-ethylamide GnRH AY 25,205 AY 25205 AY-25,205 AY-25205 GnRH, Ala(6)-N-Et-ProNH2(9)- GnRH, des-Gly(10)-D-Ala(6)-proethylamide(9)- LHRH, Ala(6)-N-Et-ProNH2(9)- LHRH, alanyl(6)-N-ethylprolinamide(9)- surfagon surfagon, (L-Ala-L-Pro)-isomer Wy 18,481 Wy-18481 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


